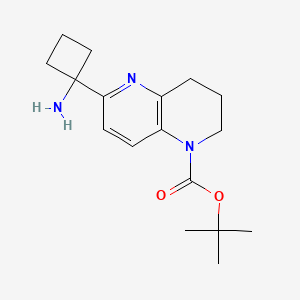
3-(Difluoromethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)cyclohexan-1-ol: is a chemical compound with the molecular formula C7H12F2O and a molecular weight of 150.17 g/mol It is characterized by the presence of a cyclohexane ring substituted with a difluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)cyclohexan-1-ol typically involves the introduction of a difluoromethyl group into a cyclohexanol derivative. One common method involves the reaction of cyclohexanol with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various substituted cyclohexanols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while substitution reactions can produce various functionalized cyclohexanols .
Scientific Research Applications
Chemistry: 3-(Difluoromethyl)cyclohexan-1-ol is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a model compound for investigating metabolic pathways and enzyme interactions .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drug candidates. Its difluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
- 3-(Difluoromethyl)cyclobutan-1-ol
- 3-(Methylamino)cyclohexan-1-ol
- 3-(Hydroxymethyl)cyclohexan-1-ol
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol
Comparison: Compared to these similar compounds, 3-(Difluoromethyl)cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H12F2O |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(difluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-2-1-3-6(10)4-5/h5-7,10H,1-4H2 |
InChI Key |
RJWATGKDANMOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)
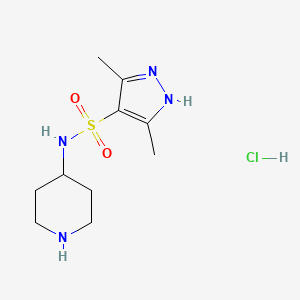

![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)
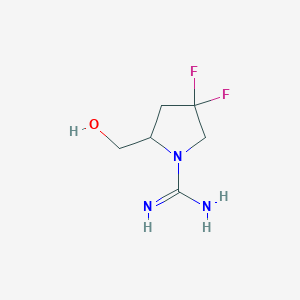

![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)
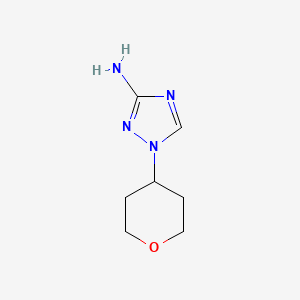
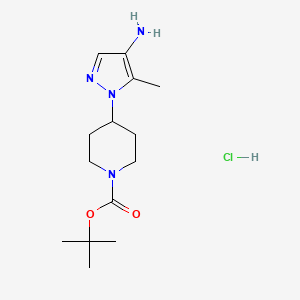
![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)
![benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate](/img/structure/B13342908.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)

